molecular formula C11H11NO4S B2839813 Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide CAS No. 936074-60-1

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide

Cat. No.: B2839813
CAS No.: 936074-60-1
M. Wt: 253.27
InChI Key: HJJCRAVSRWXAST-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide typically involves the functionalization of the benzothiophene core. One common method includes the reaction of 3-amino-1-benzothiophene-2-carbonitriles with ethyl chloroformate under basic conditions . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiophenes, and reduced amines .

Scientific Research Applications

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or antitumor activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-benzothiophene-2-carbonitriles
  • 3-amino-2-cyano-1-benzothiophenes
  • Indole derivatives

Uniqueness

Ethyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and bioavailability compared to other benzothiophene derivatives .

Properties

IUPAC Name

ethyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-16-11(13)10-9(12)7-5-3-4-6-8(7)17(10,14)15/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCRAVSRWXAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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